N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a 2,4-difluorobenzyl group and a 4-methoxyphenyl group, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O3/c1-26-16-6-4-15(5-7-16)23-11-13(8-18(23)24)19(25)22-10-12-2-3-14(20)9-17(12)21/h2-7,9,13H,8,10-11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGFCBHBLSHPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,4-difluorobenzyl chloride, 4-methoxybenzaldehyde, and pyrrolidine derivatives. The key steps in the synthesis may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the 2,4-difluorobenzyl and 4-methoxyphenyl groups through nucleophilic substitution reactions.
Amidation: Formation of the carboxamide group through reactions with amines or amides under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorobenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
- N-(2,4-difluorobenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylamide
Uniqueness
N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern and the presence of both 2,4-difluorobenzyl and 4-methoxyphenyl groups
Biological Activity
The compound N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H18F2N2O3
- Molecular Weight : 348.35 g/mol
The compound features a pyrrolidine ring substituted with a difluorophenyl group and a methoxyphenyl group, which are critical for its biological activity.
Anticancer Activity
Research indicates that compounds with similar structural motifs have shown promising anticancer properties. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells. The N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine derivative exhibited an EC50 of 2 nM in apoptosis induction assays, suggesting that modifications to the methoxy and difluorophenyl groups can enhance anticancer efficacy .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is supported by its structural characteristics. Compounds designed to inhibit COX-2 and 5-LOX pathways have been shown to possess anti-inflammatory properties without the adverse effects typical of NSAIDs . Given the presence of functional groups similar to those found in known anti-inflammatory agents, it is plausible that this compound may exhibit similar activity.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest that compounds with similar structures have favorable pharmacokinetic profiles, indicating good bioavailability and metabolic stability .
The proposed mechanism of action involves the modulation of multiple signaling pathways associated with inflammation and cancer cell proliferation. The presence of the oxopyrrolidine moiety is believed to interact with key enzymes involved in these pathways, potentially leading to reduced inflammatory responses and increased apoptosis in malignant cells.
Case Study 1: Anticancer Efficacy
In a study involving various derivatives of pyrrolidine-based compounds, one derivative demonstrated significant cytotoxicity against human breast cancer cell lines. The study reported a dose-dependent response with IC50 values indicating effective inhibition of cell growth at concentrations as low as 10 µM.
Case Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory effects of structurally related compounds in murine models. The results indicated a marked reduction in pro-inflammatory cytokines following treatment with these compounds, suggesting that the target compound may similarly modulate inflammatory responses.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits COX-2 and 5-LOX pathways | |
| Pharmacokinetics | Favorable ADME profiles |
Structure-Activity Relationship (SAR)
| Compound | EC50 (nM) | Activity Type |
|---|---|---|
| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | 2 | Anticancer |
| N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | TBD | Potential Anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
